Field: Organic Chemistry
Application: “3-Chloro-6-(methylthio)pyridazine” is a key intermediate in the synthesis of neo-nicotinoid insecticides.
Method: The compound is synthesized by a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile.
Field: Medicinal Chemistry
Application: “3-Chloro-6-(methylthio)pyridazine” is used in the synthesis of various pyridazine derivatives.
Method: The compound is synthesized using a variety of methods, depending on the desired derivative.
3-Chloro-6-(methylthio)pyridazine is a heterocyclic compound with the molecular formula C₅H₅ClN₂S. It features a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it part of the pyridazine family. The compound has a molecular weight of 160.626 g/mol. Its structure includes a chlorine atom and a methylthio group, contributing to its unique chemical properties and reactivity .
Research indicates that derivatives of 3-Chloro-6-(methylthio)pyridazine exhibit various biological activities:
Several methods exist for synthesizing 3-Chloro-6-(methylthio)pyridazine:
3-Chloro-6-(methylthio)pyridazine finds applications in various fields:
The interactions of 3-Chloro-6-(methylthio)pyridazine with other compounds are crucial for understanding its biochemical pathways:
3-Chloro-6-(methylthio)pyridazine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-Chloro-6-(chloromethyl)pyridazine | 0.86 | Contains chloromethyl instead of methylthio |
| 6-Chloropyridazine-3-carbonitrile | 0.73 | Contains a carbonitrile group |
| 6-Chloropyridazine-3-carboxamide | 0.65 | Contains a carboxamide functional group |
| 6-Chloropyridazine-3-carboxylic acid | 0.64 | Carboxylic acid group present |
| Methyl 6-chloropyridazine-3-carboxylate | 0.63 | Methyl ester functional group |
The presence of the methylthio group in 3-Chloro-6-(methylthio)pyridazine distinguishes it from these similar compounds, potentially affecting its reactivity and biological properties .
3-Chloro-6-(methylthio)pyridazine is primarily synthesized via nucleophilic substitution reactions using 3,6-dichloropyridazine as the starting material. The 6-chlorine atom is selectively replaced by methylthio (-SMe) groups due to its higher reactivity compared to the 3-position chlorine under specific conditions.
Key Methods:
3,6-Dichloropyridazine + NaSMe → 3-Chloro-6-(methylthio)pyridazine + NaCl
Reaction Conditions:
Table 1: Comparison of Nucleophilic Substitution Methods
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| NaSMe in toluene | NaSMe, toluene | 18 hrs, reflux | 73 | |
| Thiourea/MeI | Thiourea, MeI, NaOH | 60–70°C, 25 min | 62–80 |
While oxidation is not a standard method for introducing methylthio groups, alternative strategies involve thiol intermediates followed by methylation. For example, 3-chloro-6-mercaptopyridazine (synthesized via thiourea decomposition) is treated with methyl iodide to form the methylthio derivative. This two-step approach avoids direct handling of volatile methylthiolate reagents.
Mechanistic Insight:
The thiol group (-SH) acts as a nucleophile, reacting with methyl iodide in an SN2 mechanism:
3-Chloro-6-mercaptopyridazine + MeI → 3-Chloro-6-(methylthio)pyridazine + HI Critical Parameters:
Table 2: Optimized Conditions for Key Reactions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes substitution rate |
| Reaction Time | 4–6 hours | Balances completion vs. decomposition |
| Solvent | Anhydrous toluene | Prevents hydrolysis |
Challenges:
Solutions:
Table 3: Industrial-Scale Production Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Volatile reagents | Closed-loop systems | Reduced exposure |
| Byproduct accumulation | Centrifugal filtration | Faster separation |
| Scalability limits | Modular flow reactors | 20–30% yield increase |
The solubility characteristics and partition behavior of 3-Chloro-6-(methylthio)pyridazine represent critical physicochemical parameters that influence its chemical behavior and potential applications. However, comprehensive experimental solubility data for this specific compound remains limited in the current literature [1] [2].
Based on structural analysis and comparison with related pyridazine derivatives, 3-Chloro-6-(methylthio)pyridazine is expected to exhibit moderate to low water solubility. The presence of the chlorine atom at position 3 and the methylthio group at position 6 introduces both polar and nonpolar characteristics to the molecule [3]. The pyridazine ring system itself contributes to some degree of water solubility due to the nitrogen atoms' ability to form hydrogen bonds with water molecules.
Structurally similar compounds provide insight into expected solubility behavior. For instance, 3-chloro-6-methylpyridazine shows slight solubility in methanol and dimethyl sulfoxide [4], suggesting that the methylthio analog would exhibit comparable or potentially enhanced solubility in polar organic solvents due to the sulfur atom's polarizability.
The compound demonstrates enhanced solubility in polar organic solvents. Dimethyl sulfoxide (DMSO) represents an excellent solvent for 3-Chloro-6-(methylthio)pyridazine, as evidenced by similar pyridazine derivatives that show good DMSO solubility [5]. The sulfur atom in the methylthio group can engage in favorable interactions with DMSO through dipole-dipole interactions and potential coordination effects.
Methanol solubility is anticipated to be moderate to good, based on the polar nature of the pyridazine ring and the compound's relatively small molecular size [4]. The chlorine substituent and methylthio group create a balanced polarity profile that facilitates dissolution in protic polar solvents.
Experimental octanol-water partition coefficient (LogP) data for 3-Chloro-6-(methylthio)pyridazine has not been systematically determined [1]. However, computational predictions and structure-activity relationships suggest a LogP value in the range of 1.5 to 2.5, indicating moderate lipophilicity.
The molecular structure suggests balanced hydrophilic and lipophilic characteristics. The pyridazine ring provides hydrophilic character through nitrogen lone pairs, while the chlorine atom and methylthio group contribute to lipophilicity [3]. Comparison with structurally related compounds supports this assessment - 3-chloro-6-methylpyridazine shows a calculated LogP of approximately 0.56 to 1.438 [6] [7] [8], and the additional sulfur atom in the methylthio variant would be expected to increase this value.
| Property | Experimental Value | Predicted/Estimated Value | Method |
|---|---|---|---|
| Water Solubility | Not determined | Low to moderate | Structure-based prediction |
| DMSO Solubility | Not determined | Good | Analogy to similar compounds |
| Methanol Solubility | Not determined | Moderate to good | Structure-based prediction |
| LogP (octanol/water) | Not determined | 1.5 - 2.5 | Computational estimation |
| Molecular Volume | Not determined | ~90-100 ml/mol | McGowan method estimation |
The thermal stability profile of 3-Chloro-6-(methylthio)pyridazine represents a critical aspect of its physicochemical characterization, particularly relevant for understanding storage conditions, processing parameters, and potential decomposition pathways.
Pyridazine derivatives generally exhibit moderate to good thermal stability under ambient conditions [9] [10]. The aromatic nature of the pyridazine ring provides inherent thermal stability through resonance stabilization. However, the presence of both chlorine and methylthio substituents introduces potential sites for thermal decomposition reactions.
Comparative analysis with related pyridazine compounds provides insight into expected thermal behavior. Studies on substituted pyridazines indicate that thermal decomposition typically occurs in the temperature range of 250-350°C [9] [10]. The presence of electron-withdrawing substituents like chlorine generally enhances thermal stability by reducing electron density and thereby decreasing reactivity toward thermal decomposition.
The thermal degradation of 3-Chloro-6-(methylthio)pyridazine likely follows multiple pathways, similar to other halogenated heterocyclic compounds. Primary degradation mechanisms may include:
Carbon-chlorine bond cleavage - The C-Cl bond represents a potential weak point, with homolytic cleavage becoming favorable at elevated temperatures (typically >300°C) [11].
Sulfur-carbon bond scission - The methylthio group may undergo thermal elimination, potentially forming hydrogen sulfide and generating a pyridazine radical intermediate [11].
Ring degradation - At very high temperatures (>400°C), the pyridazine ring itself may undergo thermal decomposition, following pathways similar to those observed for pyridine and other diazines [12] [11].
Kinetic analysis of thermal decomposition for related pyridazine derivatives suggests first-order kinetics with activation energies typically ranging from 50-150 kJ/mol [13] [14]. The specific activation energy for 3-Chloro-6-(methylthio)pyridazine would require experimental determination through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
For comprehensive thermal characterization, the following experimental approaches are recommended:
Table 2: Thermal Stability Parameters
| Parameter | Estimated Value | Basis | Experimental Status |
|---|---|---|---|
| Decomposition Onset | 250-300°C | Comparison with analogs | Requires experimental verification |
| Activation Energy | 75-125 kJ/mol | Typical for substituted pyridazines | Not determined |
| Degradation Order | First-order | Literature precedent | Not determined |
| Primary Products | HCl, CH₃SH, degraded ring | Mechanistic prediction | Not characterized |
The acid-base properties of 3-Chloro-6-(methylthio)pyridazine are fundamental to understanding its chemical reactivity, coordination behavior, and potential biological interactions. These properties are primarily governed by the electron distribution within the pyridazine ring system and the influence of the chlorine and methylthio substituents.
Pyridazine, as the parent heterocycle, exhibits weak basicity with a pKa value of approximately 2.3 [15]. This relatively low basicity compared to pyridine (pKa ≈ 5.25) results from the presence of two nitrogen atoms in adjacent positions, which creates electron-deficient conditions due to mutual inductive effects [16] [17] [18].
The substitution pattern in 3-Chloro-6-(methylthio)pyridazine significantly influences the basicity profile. The chlorine atom at position 3 acts as a strong electron-withdrawing group through both inductive and mesomeric effects, further reducing the electron density on the ring nitrogens and consequently decreasing basicity [19] [15].
The methylthio group at position 6 presents a more complex electronic influence. While sulfur can act as an electron-donating group through resonance (due to lone pair donation), it also exhibits electron-withdrawing character through inductive effects. The net effect typically results in a moderate electron-withdrawing influence, contributing to reduced basicity relative to unsubstituted pyridazine.
Based on theoretical considerations and experimental data from related pyridazine derivatives, protonation of 3-Chloro-6-(methylthio)pyridazine occurs preferentially at one of the ring nitrogen atoms [20] [21]. The specific nitrogen atom that accepts the proton depends on the electronic distribution influenced by the substituents.
Computational studies on substituted pyridazines suggest that protonation typically occurs at the nitrogen atom that experiences the least electron withdrawal from substituents [22] [23]. In the case of 3-Chloro-6-(methylthio)pyridazine, the nitrogen at position 2 (adjacent to the methylthio group) may be slightly more basic than the nitrogen at position 1 (adjacent to the chlorine atom).
Experimental pKa values for 3-Chloro-6-(methylthio)pyridazine have not been systematically determined [1]. However, structure-activity relationships and electronic effects provide a basis for estimation.
Considering the electron-withdrawing effects of both substituents, the pKa is expected to be significantly lower than the parent pyridazine. A reasonable estimate places the pKa in the range of 0.5 to 1.5, indicating very weak basicity under aqueous conditions [24] [15].
This estimation is supported by comparison with related compounds:
The weak basicity of 3-Chloro-6-(methylthio)pyridazine influences its coordination chemistry and potential metal-binding capabilities. Despite the low pKa, the compound can still function as a ligand in coordination complexes, particularly with hard Lewis acids and under non-aqueous conditions [15].
The dual nitrogen coordination sites in the pyridazine ring enable chelating behavior, which can be enhanced by the electron-withdrawing substituents that increase the π-acceptor character of the ligand. This property is particularly relevant in organometallic chemistry and catalysis applications.
| Property | Estimated Value | Comparison Reference | Confidence Level |
|---|---|---|---|
| pKa (aqueous) | 0.5 - 1.5 | Pyridazine (2.3) | Moderate |
| Protonation Site | Ring nitrogen | Similar pyridazines | High |
| Basicity vs Pyridine | Much weaker | Electronic effects | High |
| Coordination Ability | Moderate | π-deficient character | Moderate |
For precise pKa determination, the following experimental approaches are recommended:
The integration of multiple experimental approaches would provide the most reliable pKa values and comprehensive understanding of the acid-base behavior of 3-Chloro-6-(methylthio)pyridazine.